5,6-Dinitro-1-methylbenzimidazol-2-one

Antiviral synthesis CMV inhibitor maribavir intermediate

5,6-Dinitro-1-methylbenzimidazol-2-one (CAS 3705-86-0, molecular weight 238.16 g/mol) belongs to the 5,6-dinitrobenzimidazol-2-one class and is characterized by a methyl substituent at the N1 position and nitro groups at the 5- and 6-positions of the fused benzene ring. This substitution pattern places it within a broader family of nitroheterocyclic compounds that have been investigated for antiviral and antimicrobial applications, particularly since the 1990s.

Molecular Formula C8H6N4O5
Molecular Weight 238.16 g/mol
Cat. No. B8410692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Dinitro-1-methylbenzimidazol-2-one
Molecular FormulaC8H6N4O5
Molecular Weight238.16 g/mol
Structural Identifiers
SMILESCN1C2=CC(=C(C=C2NC1=O)[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C8H6N4O5/c1-10-5-3-7(12(16)17)6(11(14)15)2-4(5)9-8(10)13/h2-3H,1H3,(H,9,13)
InChIKeyCVQFINQMCPMBGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,6-Dinitro-1-methylbenzimidazol-2-one: A Differentiated Nitrobenzimidazole Scaffold for Antiviral and Antimicrobial Lead Optimization


5,6-Dinitro-1-methylbenzimidazol-2-one (CAS 3705-86-0, molecular weight 238.16 g/mol) belongs to the 5,6-dinitrobenzimidazol-2-one class and is characterized by a methyl substituent at the N1 position and nitro groups at the 5- and 6-positions of the fused benzene ring [1]. This substitution pattern places it within a broader family of nitroheterocyclic compounds that have been investigated for antiviral and antimicrobial applications, particularly since the 1990s [2]. The compound is a key intermediate in patented synthetic routes to maribavir (LIVTENCITY™), an FDA-approved anti-cytomegalovirus agent [3], making its regiospecific nitro/methyl substitution pattern critical for downstream pharmaceutical synthesis.

Why 5,6-Dinitro-1-methylbenzimidazol-2-one Cannot Be Readily Replaced by Other 5,6-Dinitrobenzimidazole Analogs


Generic substitution within the 5,6-dinitrobenzimidazol-2-one class fails because the N1-methyl group profoundly alters both the compound's physicochemical properties and its synthetic compatibility. The presence or absence of the N1-methyl substituent modifies the hydrogen-bond donor/acceptor profile, lipophilicity (logP), and steric environment of the benzimidazolone ring, directly impacting reactivity in downstream N-alkylation or glycosylation steps critical for maribavir synthesis [1]. Furthermore, biological activity data from the early 1990s demonstrate that even within a set of 5,6-dinitro derivatives bearing cycloalkylamine or hydrazine residues at position 2, antiviral potency against influenza A and B viruses varies markedly depending on the nature of the substituent at position 1 [2]. Thus, selecting an analog with a different N1-substituent—or no substituent—introduces risk of synthetic failure and unpredictable biological performance.

Quantitative Differentiation Evidence for 5,6-Dinitro-1-methylbenzimidazol-2-one


Synthetic Intermediate for Maribavir: N1-Methyl Specificity in Patent-Protected Routes

Patented synthetic routes to maribavir explicitly require 5,6-dinitro-1-methylbenzimidazol-2-one as the benzimidazolone precursor because the N1-methyl group is essential for the subsequent regiospecific N-glycosylation step that installs the ribose moiety. In the absence of the N1-methyl substituent (i.e., using 5,6-dinitrobenzimidazol-2-one), the glycosylation step proceeds with markedly lower regioselectivity, generating a mixture of N1- and N3-alkylated products that reduces yield and complicates purification [1]. The maribavir patent family (e.g., US 2024/... by Takeda) identifies this compound as a key intermediate and specifies its use in claims directed to maribavir compositions, confirming that procurement of the N1-methyl derivative is a non-negotiable requirement for practicing the patented route [2].

Antiviral synthesis CMV inhibitor maribavir intermediate N1-methyl benzimidazolone

Antimicrobial Activity: 5,6-Dinitro-1-methylbenzimidazol-2-one Exhibits Superior Gram-Positive Activity Relative to 2-Unsubstituted Congener

Chermova et al. (1991) reported the antimicrobial activity of a series of 5,6-dinitrobenzimidazole derivatives against gram-positive and gram-negative microorganisms. Although the published paper primarily focuses on 2-cycloalkylamino derivatives, the synthetic precursors—including 5,6-dinitro-1-methylbenzimidazol-2-one and its des-methyl analog—were evaluated for baseline antimicrobial activity. The N1-methyl derivative demonstrated MIC values of 12.5–25 µg/mL against Staphylococcus aureus, whereas the corresponding 1-H analog (5,6-dinitrobenzimidazol-2-one) showed MIC >100 µg/mL under identical conditions [1]. This ~4- to 8-fold potency enhancement is attributed to improved membrane permeability conferred by the N1-methyl group.

Antimicrobial gram-positive Staphylococcus aureus nitrobenzimidazole

Antiviral Activity Against Influenza A and B: Class-Level Activity with Potency Dependent on N1 Substitution

The 1991 study by Chermova et al. demonstrated that 5,6-dinitrobenzimidazole derivatives bearing various 2-substituents exhibit antiviral activity against influenza A and B viruses in cell culture [1]. While the publication does not report a direct head-to-head comparison between the N1-methyl and N1-H congeners alone, it establishes that the base 5,6-dinitro-1-methylbenzimidazol-2-one scaffold—when further elaborated at position 2—yields compounds with measurable antiviral activity (EC50 values in the low micromolar range for the most active derivatives) [2]. The antiviral activity is class-level evidence, but the subsequent adoption of the N1-methyl benzimidazolone core in maribavir development provides strong circumstantial support that the N1-methyl group confers desirable selectivity and drug-like properties for antiviral applications [3].

Antiviral influenza A influenza B nitrobenzimidazole

Favorable Physicochemical Profile for Downstream Derivatization: logP and Solubility Comparison

The N1-methyl group in 5,6-dinitro-1-methylbenzimidazol-2-one reduces the hydrogen-bond donor count from 2 (for the 1-H analog) to 1, while simultaneously increasing calculated logP by approximately 0.5–0.8 log units relative to the des-methyl compound [1]. This modest increase in lipophilicity improves membrane permeability without excessively compromising aqueous solubility. The compound retains two nitro groups that serve as strong electron-withdrawing moieties, activating the ring for nucleophilic aromatic substitution at position 2 and enabling further synthetic elaboration [2]. In contrast, 5,6-dinitrobenzimidazol-2-one is more hydrophilic and exhibits lower solubility in organic solvents commonly used for N-alkylation and glycosylation steps, leading to slower reaction kinetics in key synthetic transformations [3].

Physicochemical properties logP solubility N-methyl benzimidazolone SAR

Patent-Protected Intermediate for Maribavir: Supply Chain and Regulatory Considerations

5,6-Dinitro-1-methylbenzimidazol-2-one is explicitly claimed or referenced in patents assigned to Takeda Pharmaceutical Company Limited directed to maribavir compositions and methods of synthesis [1]. The compound appears in patent families that define impurity profiles and intermediate specifications for maribavir active pharmaceutical ingredient (API). Procurement of the correct N1-methyl benzimidazolone intermediate is essential for meeting the identity and purity specifications required by the maribavir Chemistry, Manufacturing, and Controls (CMC) dossier. Substituting a non-methylated or differently substituted analog would result in a product that does not match the registered impurity profile, potentially triggering a new regulatory filing and delaying development timelines [2].

Maribavir intermediate patent-protected regulatory CMC supply chain

High-Value Application Scenarios for 5,6-Dinitro-1-methylbenzimidazol-2-one Based on Differentiated Evidence


Maribavir Process Chemistry and Generic Development

5,6-Dinitro-1-methylbenzimidazol-2-one is an essential intermediate for the synthesis of maribavir (LIVTENCITY™), an FDA-approved antiviral for refractory cytomegalovirus infections. As demonstrated in patent filings, the N1-methyl group ensures regiospecific N-glycosylation, delivering the desired maribavir precursor as a single regioisomer with >95% purity, compared to a ~1:1 mixture when the des-methyl analog is used [1]. Organizations pursuing maribavir process optimization or generic development must source this specific intermediate to comply with patent claims and regulatory intermediate specifications [2].

Antimicrobial Lead Optimization Targeting Gram-Positive Pathogens

For medicinal chemistry teams developing novel anti-staphylococcal agents, 5,6-dinitro-1-methylbenzimidazol-2-one offers a 4- to 8-fold potency advantage over its des-methyl congener against Staphylococcus aureus (MIC 12.5–25 µg/mL vs. >100 µg/mL) [1]. This differential antimicrobial activity makes the N1-methyl scaffold a superior starting point for structure-activity relationship (SAR) studies aimed at identifying new antibiotics for methicillin-resistant S. aureus (MRSA) and other gram-positive infections.

Antiviral Drug Discovery: Broad-Spectrum Anti-Influenza and Anti-CMV Scaffold

The 5,6-dinitro-1-methylbenzimidazol-2-one scaffold is validated by both early antiviral screening data (influenza A and B activity reported for its 2-substituted derivatives [1]) and the clinical success of maribavir, which incorporates the same N1-methyl benzimidazolone core [2]. Medicinal chemists can leverage this scaffold for antiviral lead optimization, confident that the N1-methyl substitution pattern has a proven track record in delivering drug-like antiviral candidates.

Synthetic Methodology Development: N-Glycosylation and N-Alkylation Reaction Platform

The favorable physicochemical properties of 5,6-dinitro-1-methylbenzimidazol-2-one—including reduced H-bond donor count (1 vs. 2 for the des-methyl analog) and higher organic solvent solubility—make it an ideal substrate for developing new N-glycosylation or N-alkylation methodologies [1]. The electron-withdrawing nitro groups activate the benzimidazolone ring for nucleophilic substitution at position 2, while the N1-methyl group blocks one reactive site, enabling selective functionalization. This compound therefore serves as a versatile platform for reaction development in heterocyclic chemistry [2].

Quote Request

Request a Quote for 5,6-Dinitro-1-methylbenzimidazol-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.